DI-T-Butyltin oxide

Vue d'ensemble

Description

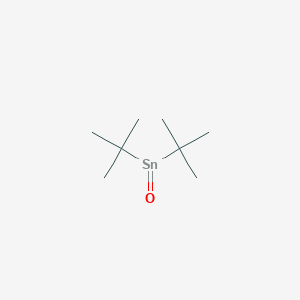

DI-T-Butyltin oxide, also known as di-n-butyltin oxide, is an organotin compound with the chemical formula (C₄H₉)₂SnO. It is a colorless solid that is insoluble in organic solvents when pure. This compound is widely used as a reagent and a catalyst in various chemical reactions .

Méthodes De Préparation

DI-T-Butyltin oxide is typically prepared by the hydrolysis of di-n-butyltin dichloride with potassium hydroxide. The reaction involves washing the product with aqueous potassium hydroxide, followed by water, and then drying at approximately 80°C under reduced pressure until the infrared spectrum is free from hydroxyl bands . Industrial production methods often involve similar hydrolysis processes, ensuring the purity and stability of the compound .

Analyse Des Réactions Chimiques

Reaction with Organoboronic Acids

Di-tert-butyltin oxide reacts with organoboronic acids (e.g., BR(OH)₂, where R = Ph or mesityl) to form two distinct product classes :

| Product Type | Structure | Key Features |

|---|---|---|

| Boron-rich species | cyclo-Buₜ₂SnO(RBO)₂ | Forms cyclic structures with alternating Sn–O–B bonds; hydrolysis yields SnBuₜ₂[OB(OH)R]₂. |

| Tin-rich species | SnBuₜ₂(OH)₂[(Buₜ₂SnO)₂OBR]₂ | Contains chelated Sn–O–Sn units bound to boron centers, confirmed by X-ray crystallography. |

Mechanistic Insights :

-

The reaction proceeds via nucleophilic substitution at boron, facilitated by the Lewis acidity of tin.

-

Steric hindrance from tert-butyl groups directs regioselectivity, favoring less crowded intermediates .

Hydrolysis and Structural Stability

Di-tert-butyltin oxide demonstrates resistance to hydrolysis compared to less hindered analogs, forming stable Sn–O–Sn networks:

-

Polymeric Structure : Comprises interconnected Sn₂O₂ and Sn₄O₄ rings, with pentacoordinate tin centers (confirmed by ¹¹⁹Sn NMR and Mössbauer spectroscopy) .

-

Hydrolysis Products : Controlled hydrolysis yields SnBuₜ₂(OH)₂, which stabilizes tin-rich complexes via hydrogen bonding .

Coordination Chemistry

Di-tert-butyltin oxide forms hybrid coordination compounds with diverse ligands:

Comparative Reactivity

The steric profile of di-tert-butyltin oxide significantly alters its reactivity compared to di-n-butyltin oxide:

| Parameter | Di-tert-butyltin Oxide | Di-n-butyltin Oxide |

|---|---|---|

| Hydrolysis Rate | Slower | Faster |

| Catalytic Efficiency | Reduced in transesterification | High |

| Regioselectivity | Enhanced in hindered substrates | Moderate |

Synthetic Protocols

Preparation of Di-tert-butyltin Oxide :

-

Liquefaction : Heat di-tert-butyltin dichloride to 80°C.

-

Hydrolysis : React with aqueous KOH under controlled pH.

-

Purification : Wash with methanol, centrifuge, and vacuum-dry.

Applications De Recherche Scientifique

DI-T-Butyltin oxide has a wide range of scientific research applications:

Mécanisme D'action

The mechanism of action of DI-T-Butyltin oxide involves its role as a catalyst in various chemical reactions. It facilitates the formation of stannylene intermediates, which are crucial for the selective manipulation of hydroxyl groups and polyols . The molecular targets and pathways involved include the activation of alcohol functional groups, enabling regioselective modifications .

Comparaison Avec Des Composés Similaires

DI-T-Butyltin oxide is unique compared to other organotin compounds due to its specific catalytic properties and applications. Similar compounds include:

Dibutyltin dilaurate: Widely used as a curing catalyst in the production of silicones and polyurethanes.

Dibutyltinoxostannane: Another organotin compound with similar catalytic properties.

These compounds share some applications but differ in their specific uses and reaction conditions.

Activité Biologique

Di-T-butyltin oxide (DBTO) is an organotin compound that has garnered attention due to its biological activity and potential toxicological effects. This article examines the biological activity of DBTO, focusing on its mechanisms of action, cytotoxicity, immunomodulatory effects, and environmental implications.

Overview of this compound

DBTO is part of a larger class of organotin compounds that includes tributyltin (TBT) and dibutyltin (DBT). These compounds are known for their biocidal properties and have been used in various applications, including antifouling paints and wood preservatives. However, their environmental persistence and toxicity have raised concerns regarding their impact on human health and ecosystems.

Mechanisms of Biological Activity

The biological activity of DBTO is primarily attributed to its ability to interact with cellular components, leading to various toxic effects. Key mechanisms include:

- Inhibition of Enzymatic Activity : DBTO has been shown to inhibit the enzyme 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2), which plays a crucial role in glucocorticoid metabolism. This inhibition can lead to elevated glucocorticoid levels, contributing to toxicity in sensitive tissues such as the thymus and placenta .

- Cytotoxic Effects : Studies utilizing cell lines derived from aquatic organisms have demonstrated that DBTO exhibits significant cytotoxicity. For instance, exposure to DBTO resulted in alterations in cell morphology and viability, as evidenced by transmission electron microscopy showing mitochondrial dilation and nuclear membrane dissolution .

- Immunomodulation : DBTO has been implicated in immunosuppressive effects in various animal models. For example, studies on mice revealed that dietary exposure to TBT (and its metabolites like DBT) led to thymic atrophy and reduced lymphocyte populations, indicating compromised immune function . Additionally, in vitro experiments indicated that DBT reduced the antitumor activity of natural killer (NK) cells and inhibited T-cell proliferation .

Cytotoxicity Data

The cytotoxic effects of DBTO can be quantified through various assays. The following table summarizes findings from studies assessing the cytotoxicity of organotin compounds, including DBTO:

| Compound | Cell Line | IC50 (µM) | Observed Effects |

|---|---|---|---|

| Di-T-butyltin | FG cell line (flounder gills) | 1.7 x 10^-10 - 1.3 x 10^-7 | Altered cell structure; increased lysosomal activity |

| Tributyltin | CAL-27 (oral cancer) | 10 - 20 | Dose-dependent cytotoxicity; reduced cell viability |

| Dibutyltin | MCF-10A (breast epithelial) | >5 | Significant reduction in viability at higher concentrations |

Case Studies

- Aquatic Toxicology : A study on the effects of TBT and its metabolites on marine organisms demonstrated significant immunosuppressive effects at low concentrations. Hemocyte function in blue mussels was notably altered even at concentrations as low as 1 ng Sn l^-1, indicating a high sensitivity to these pollutants .

- Mammalian Models : Research involving C57BL/6 mice showed that exposure to TBT resulted in a significant decrease in lymphocyte counts in spleen and lymph nodes, alongside an increase in serum immunoglobulin M but a decrease in immunoglobulin G levels. This suggests a shift in immune response potentially linked to DBT exposure .

Environmental Implications

The persistence of organotin compounds like DBTO in the environment raises concerns about their bioaccumulation and long-term ecological impacts. They have been detected globally, including remote areas such as Antarctica, highlighting their widespread distribution . The potential for these compounds to disrupt endocrine functions and immune responses underscores the need for stringent regulatory measures.

Propriétés

IUPAC Name |

ditert-butyl(oxo)tin | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C4H9.O.Sn/c2*1-4(2)3;;/h2*1-3H3;; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IBMHNNOARAEXIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Sn](=O)C(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18OSn | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60315384 | |

| Record name | Di-tert-butylstannanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

248.94 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19140-19-3 | |

| Record name | NSC294252 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=294252 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Di-tert-butylstannanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60315384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does the hydrolysis of di-t-butyltin dichloride differ from that of di-n-butyltin dichloride?

A1: While the hydrolysis of di-n-butyltin dichloride results in products similar to other dialkyltin dichlorides, including distannoxanes, the hydrolysis of di-t-butyltin dichloride follows a different pathway []. Instead of distannoxanes, di-t-butyltin hydroxide chloride is formed. This difference highlights the impact of steric hindrance imposed by the bulky t-butyl groups on the reaction mechanism. Under strongly basic conditions, di-t-butyltin dichloride can be further converted into di-t-butyltin oxide, a compound with unique structural properties [].

Q2: What is significant about the structure of the diorganotin oxide macrocycles formed using MeSi(CH2SnRO)3 (R=Ph, Me3SiCH2) as building blocks?

A2: The reaction of MeSi(CH2SnPhI2)3 with this compound leads to the formation of a remarkable 18-membered macrocycle, [MeSi(CH2SnPhO)3]6 []. This molecule, along with the 30-membered macrocycle [MeSi(CH2SnRO)3]10 (R=Me3SiCH2) formed from the reaction of MeSi(CH2SnI2R)3 with sodium hydroxide, represent the largest molecular diorganotin oxides synthesized to date []. These macrocycles adopt belt-like ladder-type structures, showcasing the potential of this compound and related compounds in constructing complex molecular architectures.

Q3: The provided research mentions the antitumor activity of di-n-butyltin(IV) oxide derivatives. Does this compound exhibit similar activity?

A3: While the provided research focuses on the antitumor activity of di-n-butyltin(IV) oxide derivatives and doesn't explicitly investigate this compound in this context, the structural similarities between these compounds raise intriguing questions []. Further research is needed to determine whether this compound possesses any antitumor properties and to explore its potential in medicinal applications.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.